molecular formula C15H17NO3 B15104826 N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide

N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide

Cat. No.: B15104826
M. Wt: 259.30 g/mol
InChI Key: QYGFHMYRVYRIRG-UHFFFAOYSA-N
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Description

N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, an allyl group, and a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the corresponding amide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The cyclopropane ring can be reduced to form a more stable alkane.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Allyl bromide or other alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Alkanes.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and allyl groups. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the allyl group, cyclopropane ring, and dihydrobenzo[b][1,4]dioxin moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H17NO3/c1-2-5-16-15(17)12-9-11(12)10-3-4-13-14(8-10)19-7-6-18-13/h2-4,8,11-12H,1,5-7,9H2,(H,16,17)

InChI Key

QYGFHMYRVYRIRG-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CC1C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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